Introduction: The Carbamate Moiety and Structural Elucidation
Introduction: The Carbamate Moiety and Structural Elucidation
An In-Depth Technical Guide to the Physicochemical Properties of Prop-2-en-1-yl Methylcarbamate and Its Analogues
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and analytical characterization of carbamates related to prop-2-en-1-yl methylcarbamate. The nomenclature "prop-2-en-1-yl methylcarbamate" is structurally ambiguous. This guide addresses this by examining the two most probable isomers: Allyl N-methylcarbamate and Methyl N-(prop-2-en-1-yl)carbamate. Due to a scarcity of consolidated data on these specific molecules, this paper synthesizes information from closely related analogues to provide a robust framework for researchers, scientists, and drug development professionals. The document details experimental protocols, explains the causality behind methodological choices, and explores the broader significance of this class of compounds in agrochemical and pharmaceutical contexts, grounded in authoritative references.
The Carbamate Functional Group: A Versatile Core
The carbamate functional group, an ester of carbamic acid (R₂NCOOH), is a cornerstone of modern organic chemistry. Its unique hybrid structure, featuring both amide and ester characteristics, imparts a distinct profile of stability and reactivity. The nitrogen lone pair can delocalize into the carbonyl group, influencing the electrophilicity of the carbonyl carbon and the acidity of the N-H proton. This electronic nature is fundamental to their application as protecting groups in synthesis and as active moieties in biologically active compounds, such as the widely used carbamate insecticides.[1][2]
Deconstructing "Prop-2-en-1-yl Methylcarbamate": An Ambiguity in Nomenclature
The name "prop-2-en-1-yl methylcarbamate" can be interpreted in two primary ways, leading to distinct structural isomers. This ambiguity is critical as the arrangement of the allyl (prop-2-en-1-yl) and methyl groups dictates the molecule's steric and electronic properties, and consequently, its reactivity and biological interactions.
-
Isomer A: Allyl N-methylcarbamate: The allyl group forms the ester linkage with the carbamate carbonyl, and the methyl group is attached to the nitrogen atom.
-
Isomer B: Methyl N-allylcarbamate (Methyl N-(prop-2-en-1-yl)carbamate): The methyl group forms the ester, and the allyl group is bonded to the nitrogen.
Caption: Structural isomers derived from the name prop-2-en-1-yl methylcarbamate.
Significance in Research and Industry
Carbamates are integral to various sectors. N-methyl carbamates, for instance, are a major class of insecticides that function by inhibiting the acetylcholinesterase (AChE) enzyme.[3] This mode of action disrupts nerve impulse transmission in insects.[4] Their applications also extend to fungicides, where they interfere with fungal cell membrane synthesis, and in pharmaceuticals as intermediates.[1][5] The inclusion of an allyl group introduces a site of unsaturation, providing a reactive handle for further functionalization or polymerization.
Physicochemical Properties of Prop-2-en-1-yl Carbamate Analogues
Due to the limited availability of specific experimental data for the titular isomers, the following table summarizes key physicochemical properties of structurally similar carbamates to provide a predictive baseline.
| Property | Allyl Carbamate | Methyl Carbamate | Methyl (2-methylprop-1-en-1-yl)carbamate |
| CAS Number | 2114-11-6[6][7] | 598-55-0[1] | 67151-70-6[8] |
| Molecular Formula | C₄H₇NO₂[6][7] | C₂H₅NO₂[1] | C₆H₁₁NO₂[8] |
| Molecular Weight | 101.11 g/mol [7] | 75.07 g/mol [1] | 129.16 g/mol [8] |
| Appearance | Not specified | Colorless/White Solid[1] | Colorless Liquid[8] |
| Melting Point | Not specified | 52-58 °C[1][9] | Not applicable |
| Boiling Point | Not specified | 177 °C[1] | ~150 °C[8] |
| Solubility | Not specified | Soluble in water (20 g/L)[1] | Less soluble in water; soluble in ethanol, ether[8] |
| Reactivity Profile | Stable under standard conditions. | Stable, but can be hydrolyzed. | Sensitive to hydrolysis; reacts with nucleophiles.[8] |
Stability and Reactivity
The chemical stability of these carbamates is a critical parameter. The carbamate bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the molecule into an alcohol, an amine, and carbon dioxide. The carbonyl carbon is electrophilic and serves as a target for nucleophilic attack, a reaction that is fundamental to both its biological activity (e.g., reaction with the serine hydroxyl in the active site of acetylcholinesterase) and its utility in organic synthesis.[8][10]
Synthesis and Analytical Characterization
General Synthetic Pathways
The synthesis of carbamates is well-established and typically involves one of two primary routes. The choice of pathway depends on the availability of starting materials and the desired substitution pattern.
-
Route 1: Alcohol and Isocyanate Reaction: This is one of the most direct methods. An alcohol (e.g., allyl alcohol or methanol) reacts with an isocyanate (e.g., methyl isocyanate or allyl isocyanate) to form the carbamate linkage. The reaction is typically high-yielding and proceeds under mild conditions.[8]
-
Route 2: Reaction with Chloroformates: An amine can be reacted with a chloroformate (e.g., ethyl chloroformate) in the presence of a base to form the carbamate.[11] This method is versatile for creating N-substituted carbamates.
Caption: A generalized workflow for the synthesis and purification of carbamates.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen for its broad applicability to moderately polar molecules like carbamates. The UV detector is selected based on the presence of the carbonyl chromophore.
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Causality: Formic acid is added to improve peak shape by protonating free silanols on the stationary phase and ensuring the analyte is in a single ionic state.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the carbamate sample.
-
Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.
-
Causality: Acetonitrile is a strong, UV-transparent solvent that is miscible with the mobile phase, ensuring good sample introduction.
-
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Causality: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
-
UV Detection: 210 nm.
-
Causality: This wavelength is chosen to detect the n-π* transition of the carbonyl group in the carbamate.
-
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 0.5 minutes.
-
Hold at 5% B for 2.5 minutes for re-equilibration.
-
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Self-Validation: The system is considered valid if a blank injection (solvent only) shows no interfering peaks and a standard of known concentration yields a reproducible retention time and peak area.
-
Biological Activity and Applications
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for many N-methyl carbamate insecticides is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[3] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.
-
Binding: The carbamate molecule, mimicking the structure of acetylcholine, enters the active site of AChE.
-
Carbamylation: The electrophilic carbonyl carbon of the carbamate is attacked by a serine hydroxyl group in the enzyme's active site. This forms a transient covalent bond, resulting in a "carbamylated" and inactive enzyme.
-
Inhibition: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous nerve stimulation, which causes paralysis and death in insects.
-
Reversibility: Unlike organophosphates, the carbamyl-enzyme complex is relatively unstable and hydrolyzes to regenerate the active enzyme. This reversibility accounts for the typically shorter duration of carbamate poisoning symptoms compared to organophosphates.[3]
Caption: Reversible inhibition of Acetylcholinesterase (AChE) by a carbamate.
Safety and Handling
Carbamate compounds must be handled with appropriate caution, as they can be absorbed through ingestion, inhalation, and skin contact.[3]
-
General Hazards: Based on analogues, these compounds can be harmful if swallowed or absorbed through the skin and may cause serious eye irritation.[9][12] Some carbamates are suspected of causing cancer.[9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a long-sleeved shirt, long pants, and safety glasses with side shields when handling these materials.[12][13]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
First Aid: In case of skin contact, rinse immediately with plenty of water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison control center or doctor for treatment advice.[13]
Conclusion
Prop-2-en-1-yl methylcarbamate represents a class of molecules with significant potential in both industrial and research settings. While a clear, consolidated dataset for the specific isomers is lacking, a robust understanding can be built by examining closely related analogues. This guide has established their likely physicochemical properties, outlined reliable synthetic and analytical methodologies, and detailed their mechanism of biological action. The structural ambiguity of the common name underscores the critical importance of precise chemical identifiers, such as CAS numbers, in scientific communication. Future research should focus on the direct experimental characterization of both the Allyl N-methyl and Methyl N-allyl isomers to fully elucidate their unique properties and unlock their potential applications.
References
-
PubChem. (n.d.). Methyl phenyl(prop-2-en-1-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Environmental Information and Reference Center. (n.d.). Carbamate insecticides. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-methyl-n-(prop-2-en-1-yl)carbamate. Université du Luxembourg. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Arysta LifeScience. (n.d.). FUNGICIDE. Retrieved from [Link]
-
Advan LLC. (n.d.). FUNGICIDE. Amazon S3. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]
-
bionity.com. (n.d.). 2-(1-Methylpropyl)phenyl N-methylcarbamate. Retrieved from [Link]
-
MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]
-
PubChem. (n.d.). Propyl carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]
-
PubChem. (n.d.). Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). prop-2-en-1-yl carbonochloridate. Retrieved from [Link]
-
PubChem. (n.d.). Carbamothioic acid, N-2-propen-1-yl-, O-(2-methylpropyl) ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Prop-2-enyl methanimidate. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Carbamic acid, methyl ester (CAS 598-55-0). Retrieved from [Link]
- Google Patents. (n.d.). CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
-
PLOS One. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl n-methyl-n-(prop-2-yn-1-yl)carbamate. Université du Luxembourg. Retrieved from [Link]
-
MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Retrieved from [Link]
-
PubMed. (2012). Efficacy and Application Strategies for Propiconazole as a New Postharvest Fungicide for Managing Sour Rot and Green Mold of Citrus Fruit. National Center for Biotechnology Information. Retrieved from [Link]
-
Triangle Chemical Company. (n.d.). Propiconazole 14.3. Retrieved from [Link]
-
Regulations.gov. (2019). Propiconazole. Occupational and Residential Exposure Assessment for Proposed New Use on Avocado and Crop Group expansions. Retrieved from [Link]
Sources
- 1. Methyl carbamate - Wikipedia [en.wikipedia.org]
- 2. 2-(1-Methylpropyl)phenyl_N-methylcarbamate [bionity.com]
- 3. epa.gov [epa.gov]
- 4. Carbamate insecticides [nies.go.jp]
- 5. uk.uplcorp.com [uk.uplcorp.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Prop-2-en-1-yl carbamate 95% | CAS: 2114-11-6 | AChemBlock [achemblock.com]
- 8. evitachem.com [evitachem.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
